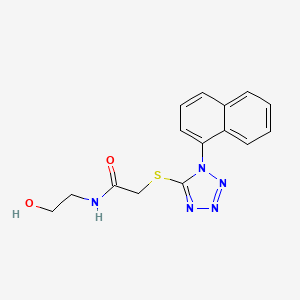

![molecular formula C21H17N3O3 B2420335 2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol CAS No. 899973-68-3](/img/structure/B2420335.png)

2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of similar compounds involves the fusion of pyridine systems, pyrazolopyridines, which have been evaluated for activity and access to pharmaceutical products . The structure of these compounds is associated with the proliferation, differentiation, and survival of cells .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the continuous activation of the intracellular kinase domain, further leading to cancers . Small-molecule inhibitors are important for the treatment of these cancers .Applications De Recherche Scientifique

Inhibiteurs de CDK2

Le composé a été identifié comme un inhibiteur potentiel de la kinase 2 dépendante de la cycline (CDK2), une protéine qui joue un rôle crucial dans la régulation du cycle cellulaire . L'inhibition de la CDK2 est une cible prometteuse pour le traitement du cancer qui cible les cellules tumorales de manière sélective .

Activité anticancéreuse

Le composé a montré une activité anticancéreuse prometteuse. Il a été constaté qu'il inhibait la croissance de diverses lignées cellulaires cancéreuses, y compris MCF-7 et HCT-116 .

Induction de l'apoptose

Le composé s'est avéré induire l'apoptose, un processus de mort cellulaire programmée qui est souvent dysrégulé dans les cellules cancéreuses . Il a été démontré qu'il activait la caspase 9, une enzyme impliquée dans l'initiation de l'apoptose .

Activité antiproliférative

Le composé a démontré une activité antiproliférative significative, inhibant la prolifération des cellules cancéreuses . Cela pourrait en faire un candidat potentiel pour le développement de nouveaux médicaments anticancéreux .

Activité anti-inflammatoire

Les dérivés de la pyridine, tels que le composé en question, se sont avérés posséder des propriétés anti-inflammatoires . Cela suggère des applications potentielles dans le traitement des maladies inflammatoires .

Activité antioxydante

Le composé a également montré des activités antioxydantes prometteuses, ce qui pourrait le rendre utile pour lutter contre le stress oxydatif, une condition associée à diverses maladies .

Activité antivirale et antibactérienne

La recherche a révélé le potentiel thérapeutique des dérivés de la pyridine en tant qu'agents antiviraux et antibactériens . Cela suggère que le composé pourrait avoir des applications potentielles dans le traitement de diverses maladies infectieuses .

Activité antidépressive

Les dérivés de la pyridine se sont également avérés posséder des propriétés antidépressives . Cela suggère que le composé pourrait avoir des applications potentielles dans le traitement des troubles de l'humeur .

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as a promising target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinase 2 (CDK2), where the compound acts as an inhibitor . This interaction is significant because CDK2 is involved in cell cycle regulation, and its inhibition can lead to altered cell cycle progression and potential therapeutic applications in cancer treatment. Additionally, the compound has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapies. The modulation of gene expression by this compound can lead to changes in the expression of key regulatory genes, further affecting cellular processes and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of CDK2, which involves binding to the active site of the enzyme and preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound can interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses. These interactions highlight the compound’s potential as a therapeutic agent in various diseases, including cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies . Its degradation products and their effects on cellular function are still under investigation. Long-term exposure to the compound has been observed to cause sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit CDK2 activity and induce cell cycle arrest without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. These findings highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments. These transport mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

2-(5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)benzene-1,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c25-14-5-6-19(26)16(11-14)17-12-18-15-3-1-2-4-20(15)27-21(24(18)23-17)13-7-9-22-10-8-13/h1-11,18,21,25-26H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVOUOCHBMZACT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Ar,7aS)-5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine](/img/structure/B2420252.png)

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2420253.png)

![9-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2420259.png)

![N-butyl-7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2420262.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2420263.png)

![1-benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2420264.png)

![1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2420265.png)

![methyl 2-((Z)-2-(cinnamoylimino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2420270.png)

![2-[(3-methylphenyl)methylsulfanyl]-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2420271.png)

![N-(4-fluorobenzyl)-2-[2-methyl-10-oxo-5,7,8,10-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(6H)-yl]acetamide](/img/structure/B2420274.png)